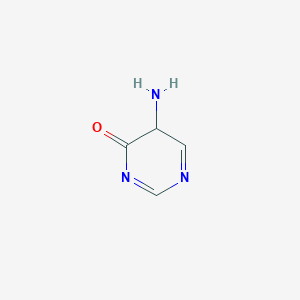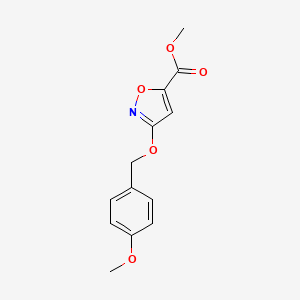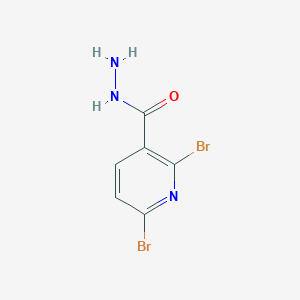
2,6-Dibromonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromonicotinohydrazide is a chemical compound with the molecular formula C6H5Br2N3O and a molecular weight of 294.93 g/mol . It is an organic compound that belongs to the class of hydrazides, which are derivatives of hydrazine. This compound is characterized by the presence of two bromine atoms attached to the 2 and 6 positions of the nicotinohydrazide ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromonicotinohydrazide typically involves the bromination of nicotinohydrazide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions. The process involves the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions: 2,6-Dibromonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less brominated or de-brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
2,6-Dibromonicotinohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes
作用機序
The mechanism of action of 2,6-Dibromonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
類似化合物との比較
2,6-Dibromoquinonechlorimide: Used in chemical analysis and chromatography.
2,6-Dibromogallates: Utilized in controlling π-stacking and network formation.
Uniqueness: 2,6-Dibromonicotinohydrazide is unique due to its specific bromination pattern and hydrazide functionality, which confer distinct chemical and biological properties.
特性
分子式 |
C6H5Br2N3O |
|---|---|
分子量 |
294.93 g/mol |
IUPAC名 |
2,6-dibromopyridine-3-carbohydrazide |
InChI |
InChI=1S/C6H5Br2N3O/c7-4-2-1-3(5(8)10-4)6(12)11-9/h1-2H,9H2,(H,11,12) |
InChIキー |
RSVNDEIJGDXUBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(=O)NN)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


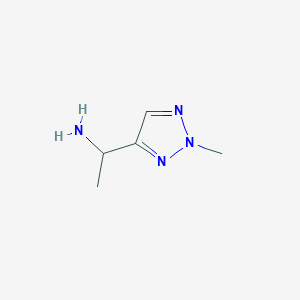
![6,7-Diazaspiro[4.5]decane](/img/structure/B15072707.png)
![Imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B15072708.png)
![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)
![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)
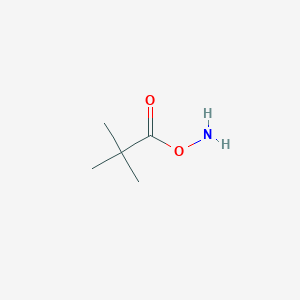
![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
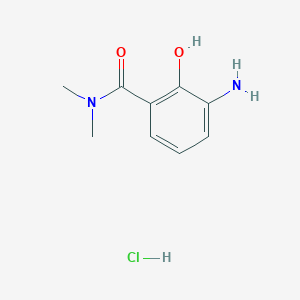
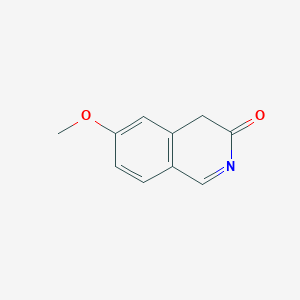
![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)

